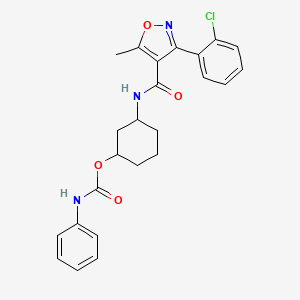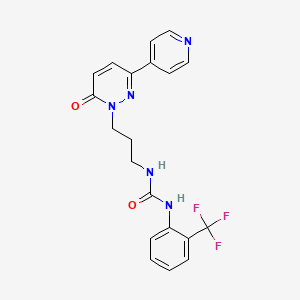
1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H18F3N5O2 and its molecular weight is 417.392. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Activities
- Research has demonstrated that derivatives of the pyridine and pyridazin compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, the synthesis of new pyridine derivatives from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile has shown promising results in antibacterial and antitumor activities, highlighting the potential of these compounds in developing novel therapeutic agents (Elewa et al., 2021). Similarly, novel pyridine derivatives bearing biologically active moieties have exhibited significant anticancer properties, indicating the importance of the pyridine skeleton in enhancing antitumor activity (Hafez & El-Gazzar, 2020).
Synthesis and Characterization of Novel Compounds
- The oxidative palladium-catalyzed cross-coupling of pyrimidines containing pyridotriazol-1-yloxy as a urea or an amide functional group has been described, showcasing the synthetic versatility of these compounds in creating heteroaryl ethers, which are valuable in the development of new chemical entities (Bardhan et al., 2009).
Antibacterial Evaluation of Novel Heterocyclic Compounds
- The synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents has been explored. These efforts have led to the creation of compounds with high antibacterial activity, underlining the potential of heterocyclic ureas in antimicrobial drug development (Azab et al., 2013).
Ion-Pair Binding and Metal Ion Interaction
- Studies on simple ambidentate ligands capable of binding metal ions via pyridyl nitrogen atom or thioether sulfur donor have shown that these compounds can form intimate ion-pair binding coordination modes. This research opens up new avenues in the development of ion-pair receptors and metal ion sensors (Qureshi et al., 2009).
properties
IUPAC Name |
1-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2/c21-20(22,23)15-4-1-2-5-17(15)26-19(30)25-10-3-13-28-18(29)7-6-16(27-28)14-8-11-24-12-9-14/h1-2,4-9,11-12H,3,10,13H2,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBODPDYYBNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

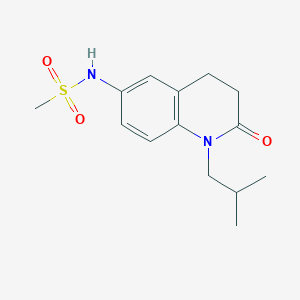
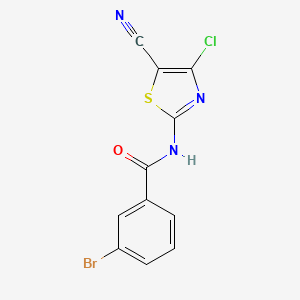
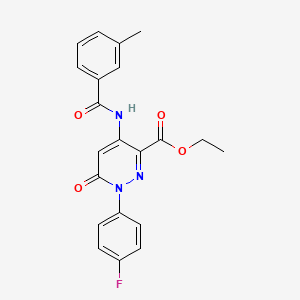
![3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B2836363.png)
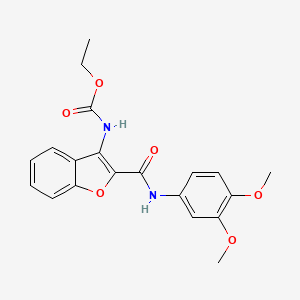
![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2836365.png)
![[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine](/img/structure/B2836366.png)

![4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methyl-1-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butan-1-one](/img/structure/B2836373.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![3-[(3-Methoxybenzyl)oxy]-2-methylquinoline](/img/structure/B2836379.png)
![4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2836380.png)
